Structural Differentiation: Ortho-Chloro Anilide vs. para-Methyl, ortho-Methoxy, and Heteroaryl Carboxamide Analogs
The target compound bears a 2-chlorophenyl carboxamide at the pyridazine C-6 position—a substitution pattern absent from all published imidazo[1,2-b]pyridazine-6-carboxamide SAR series. The ortho-chloro substituent introduces a unique combination of steric bulk, electronegativity, and hydrogen-bond acceptor potential adjacent to the amide NH, which can alter both the dihedral angle of the anilide ring and the hydrogen-bonding capacity of the carboxamide NH [1]. In the Haspin inhibitor series, the corresponding C-6 position difference between a propylamino substituent (CHR-6494; Haspin IC₅₀ ~2 nM but poor kinome-wide selectivity) and more elaborate substituents produced inhibitors with IC₅₀ values spanning 6–100 nM and markedly improved selectivity profiles against CDK1/CyclinB [1]. The 2-cyclopropyl substituent at the imidazole C-2 position further distinguishes this compound from most literature examples, which bear aryl/heteroaryl groups at C-3 rather than cyclopropyl at C-2 [1][2]. No published data exist comparing the ortho-chlorophenyl anilide directly against the 4-methylphenyl (CAS not located), 2-methoxyphenyl (CAS not located), pyridin-4-yl (CAS 2548978-60-3), or 2-chlorobenzyl (CAS 2549025-31-0) congeners in any standardized assay .
| Evidence Dimension | N-aryl carboxamide substituent effect on kinase inhibition potency |
|---|---|
| Target Compound Data | 2-chlorophenyl (ortho-Cl anilide); no quantitative biochemical or cellular activity data available |
| Comparator Or Baseline | CHR-6494: 6-(propylamino)-3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine; Haspin IC₅₀ ~2 nM. Closest commercial analog with methylene spacer: N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549025-31-0)—no published activity data |
| Quantified Difference | Not calculable—target compound lacks published activity data. Class evidence: Haspin IC₅₀ spans 6–100 nM across the disubstituted imidazo[1,2-b]pyridazine series depending on C-3 and C-6 substituents [1] |
| Conditions | Class-level data from recombinant human Haspin kinase inhibition assays (ADP-Glo format) and cellular H3T3 phosphorylation assays in U-2 OS cells [1] |
Why This Matters
The ortho-chloro anilide represents an unexplored substituent within an extensively validated kinase inhibitor scaffold; its procurement enables novel SAR exploration in chemical space not covered by published imidazo[1,2-b]pyridazine-6-carboxamide series.
- [1] Elie J, Feizbakhsh O, Baratte B, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. J Enzyme Inhib Med Chem. 2020;35(1):1840–1853. doi:10.1080/14756366.2020.1825408. View Source
- [2] Břehová P, Řezníčková E, Škach K, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J Med Chem. 2023;66(16):11133–11157. PMID: 37535845. View Source
